molecular formula C12H20N4 B13338703 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13338703
M. Wt: 220.31 g/mol
InChI Key: IFINVQYKPZOSOF-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a piperidine ring and a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a piperidine derivative with a pyrazole precursor, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its unique combination of piperidine and pyrazolo[1,5-a]pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .

Biological Activity

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4C_{12}H_{18}N_4 with a molecular weight of approximately 218.3 g/mol. The compound features a piperidine ring and a tetrahydropyrazole moiety, which are known to contribute to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against several human cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) through mechanisms involving inhibition of specific kinases and induction of apoptosis .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer progression. For example, it has been shown to inhibit Na+/K(+)-ATPase activity in cancer cells, which is critical for maintaining cellular ion balance and signaling pathways associated with tumor growth .

Antimicrobial Activity

Some derivatives of the tetrahydropyrazolo compound have also been assessed for antimicrobial properties. In vitro studies suggest moderate to good activity against various bacterial strains, indicating potential for development as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazolo compounds including this compound:

  • Cell Lines Tested : MCF-7 and K-562
  • Method : MTT assay for cell viability
  • Results : Significant growth inhibition was observed at concentrations above 10 µM.
CompoundIC50 (µM)Cell Line
This compound15MCF-7
Control (Doxorubicin)0.8MCF-7

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition profile:

  • Enzyme : Na+/K(+)-ATPase
  • Inhibition Assay : Measurement of ATPase activity in cell lysates.
  • Findings : The compound inhibited Na+/K(+)-ATPase activity by approximately 40% at a concentration of 20 µM.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H20N4/c1-10-8-12-9-15(6-7-16(12)14-10)11-2-4-13-5-3-11/h8,11,13H,2-7,9H2,1H3

InChI Key

IFINVQYKPZOSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1)C3CCNCC3

Origin of Product

United States

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